3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
CAS No.:
Cat. No.: VC19821558
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BrClNO |
|---|---|
| Molecular Weight | 266.56 g/mol |
| IUPAC Name | 3-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H12BrNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H |
| Standard InChI Key | NTHODELWIPTHOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(CN)CO)Br.Cl |
Introduction
3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride is a chiral organic compound that has garnered significant attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromophenyl moiety, which contribute to its reactivity and utility in synthetic chemistry.
Synthesis and Preparation
The synthesis of 3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride typically involves several key steps, often starting from commercially available precursors such as 4-bromoacetophenone and 2-amino-1-propanol. The process may involve reduction and reductive amination steps to form the desired amino alcohol structure.
| Starting Materials | Reaction Steps | Product |
|---|---|---|
| 4-Bromoacetophenone | Reduction | Intermediate |
| 2-Amino-1-propanol | Reductive Amination | 3-Amino-2-(4-bromo-phenyl)-propan-1-ol |
| Hydrochloric Acid | Salt Formation | 3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride |
Applications in Scientific Research
This compound is primarily utilized as a building block in organic synthesis and has applications in medicinal chemistry, particularly in the study of enzyme-substrate interactions and protein binding.
Biological Activity
The amino group in 3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride can participate in hydrogen bonding with enzymes or receptors, while the hydroxyl group may stabilize interactions through additional hydrogen bonds. This capability makes it valuable in studying enzyme-substrate interactions and potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds, such as those with different halogen or alkyl substitutions on the phenyl ring, can exhibit distinct chemical and biological properties. For example, 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride shows antibacterial and antifungal activities due to its specific structure.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride | Bromophenyl group | Potential enzyme-substrate interactions |
| 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride | Bromomethylphenyl group | Antibacterial and antifungal activities |
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